N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methylation followed by alkylation with propyl halides . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and catalysts like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity by adjusting reaction times, temperatures, and the concentration of reagents. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, THF
Catalysts: Potassium carbonate, sodium hydride
Major Products
The major products formed from these reactions are typically substituted pyrazole derivatives, which can be further utilized in various applications .
Scientific Research Applications
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative used in various chemical reactions.
3-Aminopyrazole: Another pyrazole derivative with applications in medicinal chemistry.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: A compound with similar structural features and reactivity.
Uniqueness
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-3-5-16-6-4-11(14-16)12-7-10-8-13-15(2)9-10/h4,6,8-9H,3,5,7H2,1-2H3,(H,12,14) |
InChI Key |
XPTLMYLKQOGAFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)NCC2=CN(N=C2)C |
Origin of Product |
United States |
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